molecular formula C18H15NO6S2 B2693845 (Z)-2-(4-((3-(furan-2-ylmethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)acetic acid CAS No. 496020-72-5

(Z)-2-(4-((3-(furan-2-ylmethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)acetic acid

Cat. No. B2693845
CAS RN: 496020-72-5
M. Wt: 405.44
InChI Key: IFGGKJOLVJCZNR-NVNXTCNLSA-N
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Description

Synthesis Analysis

The synthesis of Furan-2-ylmethylphenoxyacetic acid involves several steps. One notable method utilizes 2-furoic acid, furfurylamine, and furfuryl alcohol under microwave radiation. These precursors react to form the desired compound, as reported in recent literature . Further optimization and alternative synthetic routes may exist, warranting exploration.


Molecular Structure Analysis

The molecular formula of Furan-2-ylmethylphenoxyacetic acid is C22H16FN3O2 . Its crystal structure has been elucidated, revealing a triclinic arrangement with specific unit cell parameters . The compound’s three-dimensional arrangement is crucial for understanding its interactions with biological targets.

Scientific Research Applications

Anticancer and Antiangiogenic Applications

A series of novel thioxothiazolidin-4-one derivatives, which may include the subject compound, were synthesized and evaluated for their anticancer and antiangiogenic effects using a mouse tumor model. These derivatives showed significant inhibition of tumor growth and endothelial proliferation, suggesting their potential as anticancer agents with antiangiogenic capabilities (Chandrappa et al., 2010). Further, specific derivatives containing the thiazolidinone framework exhibited antiproliferative activity against human leukemia cell lines, highlighting the critical role of the electron-donating groups on the thiazolidinone moiety in enhancing their anticancer properties (Chandrappa et al., 2009).

properties

IUPAC Name

2-[4-[(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO6S2/c1-23-14-7-11(4-5-13(14)25-10-16(20)21)8-15-17(22)19(18(26)27-15)9-12-3-2-6-24-12/h2-8H,9-10H2,1H3,(H,20,21)/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGGKJOLVJCZNR-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC3=CC=CO3)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CC3=CC=CO3)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(4-((3-(furan-2-ylmethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)acetic acid

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